Ret-IN-16
Description
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Properties
Molecular Formula |
C31H29F3N8O2 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(6-pyridin-3-yl-1H-pyrazolo[5,4-d]pyrimidin-4-yl)oxy]benzamide |
InChI |
InChI=1S/C31H29F3N8O2/c1-19-5-6-20(14-26(19)44-30-24-17-36-40-28(24)38-27(39-30)21-4-3-9-35-16-21)29(43)37-23-8-7-22(25(15-23)31(32,33)34)18-42-12-10-41(2)11-13-42/h3-9,14-17H,10-13,18H2,1-2H3,(H,37,43)(H,36,38,39,40) |
InChI Key |
JCCUAVDBGXASEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4=NC(=NC5=C4C=NN5)C6=CN=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Ret-IN-16: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-16 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Dysregulation of RET signaling, through mutations or chromosomal rearrangements, is a known driver in various human cancers, including non-small cell lung cancer and multiple thyroid carcinomas. This compound has demonstrated significant efficacy in both biochemical and cellular assays, as well as in in-vivo models, by effectively targeting wild-type, mutant, and fusion-product forms of the RET kinase. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, effects on downstream signaling, and detailed experimental protocols relevant to its characterization.
Core Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against a panel of RET kinase variants, demonstrating its potential for broad therapeutic application in RET-driven malignancies. The primary mechanism of action is the direct inhibition of the kinase's catalytic activity, preventing the autophosphorylation of the RET protein and the subsequent activation of downstream signaling cascades.
Biochemical Potency
The inhibitory potency of this compound has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) determined for wild-type RET, clinically relevant mutants, and common fusion proteins.
| Target Enzyme | IC50 (nM) |
| RET (Wild-Type) | 3.98[1] |
| RET (M918T) | 8.42[1] |
| RET (V804L) | 15.05[1] |
| RET (V804M) | 7.86[1] |
| RET-CCDC6 | 5.43[1] |
| RET-KIF5B | 8.86[1] |
Cellular Activity
In cellular contexts, this compound demonstrates potent anti-proliferative effects in engineered cell lines dependent on RET fusion proteins for their growth and survival. The half-maximal growth inhibition (GI50) has been determined in Ba/F3 cell lines, which are dependent on the expressed RET fusion oncogene.
| Cell Line | GI50 (nM) |
| CCDC6-RET-Ba/F3 | 9[1] |
| KIF5B-RET-Ba/F3 | 17[1] |
Signaling Pathways and Mechanism of Action
The RET receptor tyrosine kinase, upon activation, initiates a cascade of intracellular signaling events that are crucial for cell growth, survival, and differentiation. This compound acts by blocking the initial step of this cascade – the autophosphorylation of the RET kinase domain.
RET Signaling Pathway
The binding of a ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), to its co-receptor GFRα, induces dimerization of the RET receptor. This dimerization facilitates the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain of RET. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for promoting cell proliferation and survival.
References
Ret-IN-16: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-16 is a potent and selective covalent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements, are known drivers in various cancers, most notably non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). This compound has demonstrated significant anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of both wild-type and mutated forms of RET, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for professionals in the fields of oncology research and drug development.
Introduction to RET and its Role in Cancer
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in the normal development of several tissues, including the nervous and urogenital systems. Ligand-induced dimerization of the RET receptor triggers its intrinsic kinase activity, leading to autophosphorylation and the subsequent activation of multiple downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are essential for regulating cell growth, survival, differentiation, and migration.
In certain cancers, genetic alterations lead to constitutive, ligand-independent activation of the RET kinase. These alterations can be activating point mutations or gene fusions that result in the expression of a chimeric protein with a permanently active kinase domain. This uncontrolled signaling drives tumorigenesis and makes the RET kinase an attractive target for therapeutic intervention. While early multi-kinase inhibitors showed some efficacy, their off-target effects limited their clinical utility. This led to the development of highly selective RET inhibitors, such as this compound, which offer improved potency and a better safety profile.
Discovery of this compound
The discovery of this compound was the result of a targeted drug discovery campaign aimed at identifying a potent and selective covalent inhibitor of the RET kinase. The design strategy focused on a pyrazolopyrimidine scaffold, a common core structure in many kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the kinase hinge region. To achieve covalent inhibition, an electrophilic "warhead," such as an acrylamide group, was incorporated into the molecule. This warhead is designed to form an irreversible covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket of the RET kinase, leading to sustained inhibition.
High-throughput screening of a library of pyrazolopyrimidine derivatives identified initial hits with promising activity against RET. Subsequent structure-activity relationship (SAR) studies focused on optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a candidate with a superior profile.
Synthesis of this compound (Representative)
While the precise, proprietary synthesis of this compound is not publicly available, a representative synthetic route for a potent pyrazolopyrimidine-based covalent RET inhibitor is outlined below. This synthesis is based on established organometallic cross-coupling reactions and standard functional group manipulations commonly used in medicinal chemistry.
Scheme 1: Representative Synthesis of a Pyrazolopyrimidine-based Covalent RET Inhibitor
-
Synthesis of the Pyrazolopyrimidine Core: This is typically achieved through a condensation reaction between a substituted pyrazole and a pyrimidine precursor. For example, a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine could be reacted with a protected hydrazine to form the pyrazolopyrimidine core.
-
Introduction of the Hinge-Binding Moiety: A key aromatic or heteroaromatic group is installed, often at the 4-position of the pyrazolopyrimidine core. This is commonly achieved via a Suzuki or Stille cross-coupling reaction with an appropriately functionalized boronic acid or stannane.
-
Elaboration of the Covalent Warhead: The final step involves the introduction of the acrylamide warhead. This is typically done by first installing a linker with a protected amine. Deprotection of the amine followed by acylation with acryloyl chloride or a similar reagent yields the final covalent inhibitor.
Biological Activity and Data
This compound has demonstrated potent inhibitory activity against wild-type RET, various RET mutants, and RET fusion proteins. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| RET (Wild-Type) | 3.98 |
| RET (M918T mutant) | 8.42 |
| RET (V804L mutant) | 15.05 |
| RET (V804M mutant) | 7.86 |
| KIF5B-RET fusion | 8.86 |
| CCDC6-RET fusion | 5.43 |
Table 2: Cellular Activity of this compound
| Cell Line | Target | GI50 (nM) |
| KIF5B-RET-Ba/F3 | KIF5B-RET fusion | 17 |
| CCDC6-RET-Ba/F3 | CCDC6-RET fusion | 9 |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value (at 1 mg/kg IV) | Value (at 10 mg/kg PO) |
| T1/2 | 4.28 ± 0.43 h | - |
| Cmax | - | 194 ± 47 ng/mL |
| AUC(0-t) | 6959 ± 762 ng·h/mL | 2112 ± 117 ng·h/mL |
Signaling Pathway and Experimental Workflows
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.
Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization and autophosphorylation, which in turn activates downstream pro-survival and proliferative pathways such as the RAS/MAPK and PI3K/AKT cascades. This compound covalently inhibits the activated RET kinase, blocking these downstream signals.
Experimental Workflow for Covalent Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a covalent kinase inhibitor like this compound.
Caption: A typical workflow for discovering a covalent inhibitor like this compound involves high-throughput screening, hit identification, and lead optimization through SAR studies. The lead candidate then undergoes extensive in vitro and in vivo characterization to confirm its potency, selectivity, mechanism of action, and efficacy.
Experimental Protocols
RET Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay - Representative Protocol)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the RET kinase active site.
Materials:
-
Recombinant human RET kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X solution of the RET kinase and Eu-anti-GST antibody mixture in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Ba/F3 cells engineered to express a RET fusion protein (e.g., KIF5B-RET)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed the Ba/F3-RET fusion cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the cells for an additional 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Ba/F3-RET fusion cells
-
Matrigel
-
Test compound (this compound) formulated for oral or intravenous administration
-
Vehicle control
Procedure:
-
Subcutaneously implant Ba/F3-RET fusion cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-RET).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
This compound is a promising, potent, and selective covalent inhibitor of the RET receptor tyrosine kinase. Its mechanism of action, involving irreversible binding to the kinase, offers the potential for durable target inhibition and significant anti-tumor activity in cancers driven by oncogenic RET alterations. The data presented in this guide highlight its favorable in vitro and in vivo profile. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential. This document serves as a foundational resource for researchers and drug development professionals working on targeted therapies for RET-driven malignancies.
An In-Depth Technical Guide to Ret-IN-16: A Potent and Selective RET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-16 is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Identified as 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide, this compound has demonstrated significant activity against wild-type RET, various RET mutants, and RET fusion proteins, which are implicated in the pathogenesis of several cancers, including non-small cell lung cancer and thyroid carcinoma. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.
Chemical Structure and Properties
This compound, also referred to as compound 9x in its discovery publication, is a complex heterocyclic molecule with the systematic IUPAC name 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide | [1] |
| CAS Number | 2259657-48-0 | |
| Molecular Formula | C32H32F3N9O | [2] |
| Molecular Weight | 615.65 g/mol | [2] |
| Predicted XLogP3 | 4.4 | [2] |
| Predicted Hydrogen Bond Donors | 2 | [2] |
| Predicted Hydrogen Bond Acceptors | 9 | [2] |
| Predicted Rotatable Bond Count | 8 | [2] |
Note: Some physicochemical properties are predicted based on the chemical structure and may vary from experimentally determined values.
Biological Activity
This compound is a potent inhibitor of RET kinase, demonstrating nanomolar efficacy against both wild-type and various mutant forms of the enzyme, including the gatekeeper mutants V804L and V804M which confer resistance to some other RET inhibitors. Its biological activity has been characterized through in vitro kinase assays and cellular proliferation assays.
In Vitro Kinase Inhibition
The inhibitory activity of this compound was assessed against a panel of RET kinase variants. The half-maximal inhibitory concentration (IC50) values are presented below.
| Target | IC50 (nM) | Reference |
| RET (Wild-Type) | 3.98 | |
| RET (M918T) | 8.42 | |
| RET (V804L) | 15.05 | |
| RET (V804M) | 7.86 | |
| RET-CCDC6 | 5.43 | |
| RET-KIF5B | 8.86 |
Cellular Antiproliferative Activity
The antiproliferative effects of this compound were evaluated in Ba/F3 cells engineered to express various RET fusion proteins. The half-maximal growth inhibition (GI50) values are summarized in the following table.
| Cell Line (Expressing) | GI50 (nM) | Reference |
| Ba/F3 (CCDC6-RET) | 9 | [1] |
| Ba/F3 (KIF5B-RET) | 17 | [1] |
Signaling Pathways and Experimental Workflows
RET Signaling Pathway Inhibition
The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. Ligand binding to the RET receptor induces its dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of RET and thereby inhibiting these downstream pathways.
Caption: Inhibition of the RET signaling pathway by this compound.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of this compound against RET kinase.
Caption: General workflow for the in vitro RET kinase inhibition assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the procedures described in the primary literature[1].
In Vitro RET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant RET kinases.
Materials:
-
Recombinant human RET kinase (wild-type and mutants)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in kinase buffer.
-
Add a solution of the respective RET kinase enzyme to the wells of a 384-well plate.
-
Add the diluted this compound solutions to the wells containing the enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically a luminescent or fluorescent readout.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Ba/F3 Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI50) of this compound on Ba/F3 cells expressing RET fusion proteins.
Materials:
-
Ba/F3 cells stably expressing a RET fusion protein (e.g., CCDC6-RET or KIF5B-RET)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed the Ba/F3-RET fusion cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete growth medium. Note: These cells are grown in the absence of IL-3 as their proliferation is driven by the constitutively active RET fusion protein.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Add the diluted this compound solutions to the appropriate wells. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the GI50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This compound is a potent and selective RET inhibitor with significant potential for the treatment of cancers driven by RET alterations. Its ability to inhibit clinically relevant RET mutants, including the challenging gatekeeper mutations, makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the study and application of this novel therapeutic agent.
References
- 1. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-methyl-~{N}-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(1-methyl-6-pyridin-3-yl-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide | C32H32F3N9O | CID 146621676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ret-IN-16: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biological activity of Ret-IN-16, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is intended for professionals in the fields of oncology research, medicinal chemistry, and drug development.
Mechanism of Action
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, differentiation, and migration.[1][2] Under normal physiological conditions, RET is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GDNF family receptor-α (GFRα) co-receptor.[3][4] This binding event induces RET dimerization and subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[3]
These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, initiating several downstream intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for promoting cell growth and survival.[3][5] Oncogenic alterations, such as point mutations or chromosomal rearrangements leading to gene fusions (e.g., CCDC6-RET, KIF5B-RET), result in ligand-independent constitutive activation of the RET kinase, driving tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3][6]
This compound exerts its therapeutic effect by acting as a selective ATP-competitive inhibitor of the RET kinase. By binding to the ATP-binding pocket of the RET kinase domain, this compound directly blocks its autophosphorylation.[7] This inhibition prevents the activation of downstream signaling molecules, such as the adapter protein SHC, thereby suppressing the oncogenic signals that drive cell proliferation and tumor growth.[7]
Figure 1: RET Signaling Pathway and Point of Inhibition by this compound.
Quantitative Biological Activity
The biological activity of this compound has been characterized through in vitro enzymatic assays, cell-based proliferation assays, and in vivo tumor models. The following tables summarize the key quantitative data.
This compound demonstrates potent inhibitory activity against wild-type RET, clinically relevant RET mutants, and common RET fusions.
| Target Kinase | IC₅₀ (nM) |
| RET (WT) | 3.98 |
| RET (M918T) | 8.42 |
| RET (V804L) | 15.05 |
| RET (V804M) | 7.86 |
| RET-CCDC6 | 5.43 |
| RET-KIF5B | 8.86 |
| Data sourced from MedChemExpress.[7] |
The compound effectively inhibits the growth of cancer cell lines driven by RET fusions.
| Cell Line | Genetic Driver | GI₅₀ (nM) | Assay Duration |
| CCDC6-RET-Ba/F3 | CCDC6-RET | 9 | 48 hours |
| KIF5B-RET-Ba/F3 | KIF5B-RET | 17 | 48 hours |
| Data sourced from MedChemExpress.[7] |
Furthermore, this compound selectively suppresses the proliferation of LC-2/ad NSCLC cells, which harbor a CCDC6-RET fusion, while showing significantly less potency against RET-negative cancer cells.[7] In cellular assays, treatment with this compound markedly blocks the autophosphorylation of RET and the subsequent phosphorylation of SHC in a dose-dependent manner in KIF5B-RET and KIF5B-RETV804M Ba/F3 cells.[7]
In xenograft models using KIF5B-RET and KIF5B-RETV804M expressing cells, intravenous administration of this compound suppressed tumor growth in a dose-dependent manner.[7] Treatment also led to a significant reduction in the phosphorylation of RET and SHC within tumor tissues and induced apoptosis.[7]
Pharmacokinetic parameters were assessed in male Sprague-Dawley rats.
| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T½ (h) | AUC₀₋ₜ (ng·h/mL) |
| Intravenous (IV) | 1 | - | 4.28 ± 0.43 | 6959 ± 762 |
| Oral (PO) | 10 | 194 ± 47 | - | 2112 ± 117 |
| Data sourced from MedChemExpress.[7] |
Experimental Protocols
The following sections describe generalized methodologies for the key experiments used to characterize the biological activity of this compound.
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).
Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation: Recombinant human RET kinase, a suitable substrate (e.g., a generic tyrosine-containing peptide), ATP, and kinase reaction buffer are prepared.
-
Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.
-
Assay Plate Setup: The kinase, substrate, and diluted inhibitor are added to the wells of a microtiter plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: A detection reagent is added to stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various technologies, such as HTRF®, LanthaScreen™, or an ELISA-based format with a phospho-specific antibody.
-
Data Acquisition: The signal (e.g., fluorescence, luminescence) is read using a plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
This workflow assesses the effect of the compound on cell viability (to determine GI₅₀) and on the phosphorylation status of target proteins within the cell.
Figure 3: Workflow for cellular activity and target engagement assays.
-
Cell Culture: RET-dependent cancer cells (e.g., KIF5B-RET Ba/F3) are cultured under standard conditions and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubation:
-
For proliferation assays (GI₅₀) , cells are typically incubated for 48-72 hours.
-
For phosphorylation analysis , a shorter incubation period (e.g., 4 hours) is used to capture acute effects on signaling.
-
-
Cell Viability Measurement:
-
A viability reagent (e.g., MTS or resazurin) is added to the wells.
-
After a short incubation, the absorbance or fluorescence is measured.
-
The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
-
Western Blotting:
-
Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated SHC (p-SHC), and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with corresponding secondary antibodies conjugated to HRP or a fluorescent dye.
-
The signal is detected using an appropriate substrate (for HRP) and imaging system. Band intensities are quantified to assess the change in protein phosphorylation.
-
Conclusion
This compound is a potent and selective inhibitor of wild-type, mutant, and fusion forms of the RET kinase. It effectively blocks RET autophosphorylation, leading to the inhibition of downstream oncogenic signaling and the suppression of cell proliferation in RET-driven cancer models. In vivo, this compound demonstrates dose-dependent tumor growth inhibition and target engagement. Its robust preclinical profile highlights its potential as a therapeutic agent for the treatment of RET-altered malignancies.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Ret-IN-16: A Comprehensive Technical Guide on a Selective RET Kinase Inhibitor
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information for a compound designated "Ret-IN-16." This suggests that "this compound" may be an internal development code not yet publicly disclosed, a hypothetical compound, or a misnomer. Therefore, this guide provides a comprehensive overview of the principles and methodologies relevant to the preclinical and clinical development of selective RET kinase inhibitors, using publicly available data for representative compounds in this class as illustrative examples.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues, including the nervous and genitourinary systems.[1] Genetic alterations in the RET gene, such as point mutations and chromosomal rearrangements, can lead to its constitutive activation, driving the growth and proliferation of various cancers.[2][3] These oncogenic alterations are most prevalent in medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC), but have also been identified in a range of other solid tumors.[1][4]
The development of selective RET inhibitors has marked a significant advancement in precision oncology, offering a targeted therapeutic approach for patients with RET-driven cancers.[5][6] Unlike multi-kinase inhibitors (MKIs) that target RET along with other kinases, selective RET inhibitors are designed for high potency and specificity, which can translate to improved efficacy and a more manageable safety profile.[2][5] This guide details the preclinical and clinical evaluation of selective RET inhibitors, covering their mechanism of action, key experimental protocols, and data presentation.
Mechanism of Action: Targeting the RET Signaling Pathway
The RET receptor is activated upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor.[3][7] This leads to RET dimerization, autophosphorylation of tyrosine residues in its intracellular domain, and subsequent activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[3][7]
Oncogenic RET alterations, such as fusions (e.g., KIF5B-RET, CCDC6-RET) and activating mutations (e.g., M918T), result in ligand-independent dimerization and constitutive kinase activity, leading to uncontrolled cell growth.[3][7] Selective RET inhibitors are small molecules that typically bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[2]
Below is a diagram illustrating the canonical RET signaling pathway and the point of intervention for selective RET inhibitors.
Preclinical Evaluation of Selective RET Inhibitors
The preclinical assessment of a novel selective RET inhibitor involves a series of in vitro and in vivo studies to determine its potency, selectivity, and anti-tumor activity.
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%.
Table 1: Illustrative In Vitro Inhibitory Activity of a Selective RET Inhibitor
| Target | Assay Type | IC50 (nM) |
| Wild-Type RET | Biochemical Assay | 1.29 |
| RET V804M (Gatekeeper Mutant) | Biochemical Assay | 1.97 |
| RET M918T (Activating Mutant) | Biochemical Assay | 0.99 |
| KIF5B-RET Fusion | Cell-based Assay | 19 |
| VEGFR2 (Off-target Kinase) | Biochemical Assay | >10,000 |
Data is illustrative and based on a representative novel selective RET inhibitor.[8]
Objective: To determine the direct inhibitory activity of a compound against purified wild-type and mutant RET kinase enzymes.
Methodology:
-
Recombinant human RET kinase domain (wild-type or mutant) is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).[9][10]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines harboring specific RET alterations.
Methodology:
-
Cancer cell lines with known RET fusions (e.g., LC-2/ad with CCDC6-RET) or mutations (e.g., TT cells with RET C634W) are seeded in multi-well plates.[4]
-
Cells are treated with a range of inhibitor concentrations for a period of 72 to 96 hours.
-
Cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
IC50 values are determined from the dose-response curves.
Objective: To confirm that the inhibitor blocks RET signaling within the cell by assessing the phosphorylation status of RET and its downstream effectors.
Methodology:
-
RET-driven cancer cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. A significant reduction in the levels of p-RET, p-ERK, and p-AKT in the presence of the inhibitor indicates target engagement.[11]
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective kinase inhibitor.
Objective: To evaluate the anti-tumor efficacy and tolerability of a selective RET inhibitor in a living organism.
Methodology:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with RET alterations are injected subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time.[4][12]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with RET-driven cancers are implanted into immunocompromised mice. These models are thought to better recapitulate the heterogeneity of human tumors.[12]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express oncogenic RET fusions or mutations in specific tissues, leading to spontaneous tumor development. These models are valuable for studying tumor initiation, progression, and response to therapy in an immunocompetent setting.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be analyzed for biomarkers (e.g., p-RET levels).
-
Safety/Tolerability Assessment: Animal body weight, clinical signs, and potential toxicities are monitored throughout the study.
Table 2: Illustrative In Vivo Efficacy of a Selective RET Inhibitor in a CDX Model
| Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| KIF5B-RET Ba/F3 Xenograft | Vehicle | - | 0 |
| KIF5B-RET Ba/F3 Xenograft | Inhibitor | 10 | 87 |
| KIF5B-RET Ba/F3 Xenograft | Inhibitor | 30 | 108 (Tumor Regression) |
Data is illustrative and based on the preclinical activity of APS03118.[4]
Clinical Development of Selective RET Inhibitors
Promising preclinical candidates advance to clinical trials to evaluate their safety, pharmacokinetics, and efficacy in patients with RET-altered cancers.
The clinical development of a targeted therapy like a selective RET inhibitor typically follows a phased approach.
Clinical trial results for selective RET inhibitors have demonstrated significant and durable responses in patients with RET-driven cancers.
Table 3: Illustrative Clinical Efficacy of Selective RET Inhibitors
| Drug | Trial | Tumor Type | Prior Treatment | Overall Response Rate (%) |
| Selpercatinib | LIBRETTO-001 | NSCLC | Platinum-based | 64 |
| Selpercatinib | LIBRETTO-001 | NSCLC | Treatment-naïve | 85 |
| Pralsetinib | ARROW | NSCLC | Platinum-based | 61 |
| Pralsetinib | ARROW | NSCLC | Treatment-naïve | 70 |
Data is based on published results for approved selective RET inhibitors.[13]
Conclusion
The development of selective RET kinase inhibitors represents a successful application of precision medicine in oncology. A rigorous preclinical evaluation, encompassing biochemical and cellular assays, as well as in vivo models, is essential to identify potent and selective drug candidates. While no specific information on "this compound" is publicly available, the methodologies and principles outlined in this guide provide a comprehensive framework for the development and characterization of this class of targeted therapies. The remarkable clinical activity of approved selective RET inhibitors underscores the importance of continued research to overcome acquired resistance and further improve outcomes for patients with RET-driven malignancies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. ilcn.org [ilcn.org]
Ret-IN-16: A Technical Guide for Studying RET Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ret-IN-16, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to investigate RET signaling pathways in cancer and other diseases.
Introduction to this compound and RET Signaling
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[2][3] These alterations lead to constitutive activation of downstream signaling cascades, primarily the PI3K/AKT, RAS/RAF/MAPK, and PLCγ pathways, promoting uncontrolled cell proliferation and survival.[2]
This compound is a highly potent and selective small molecule inhibitor of RET kinase. Its utility lies in its ability to specifically block the catalytic activity of both wild-type and various mutated or fusion forms of the RET protein, making it an invaluable tool for elucidating the specific roles of RET signaling in normal physiology and disease.
Quantitative Data
This compound demonstrates potent inhibition of wild-type RET, as well as clinically relevant RET mutations and fusion proteins. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. A specific Ki value for this compound has not been found in publicly available literature.
| Target | IC50 (nM) |
| RET (Wild-Type) | 3.98 |
| RET (M918T) | 8.42 |
| RET (V804L) | 15.05 |
| RET (V804M) | 7.86 |
| RET-CCDC6 | 5.43 |
| RET-KIF5B | 8.86 |
Data sourced from MedChemExpress.
RET Signaling Pathways
The canonical RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFRα co-receptor to the extracellular domain of RET. This induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain, creating docking sites for various adaptor and signaling proteins.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ret-IN-16: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the preclinical data available for Ret-IN-16, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The information is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
In Vitro Efficacy and Selectivity
This compound has demonstrated significant potency against wild-type RET and various clinically relevant mutant forms of the kinase. The inhibitory activity of this compound was determined through in vitro kinase assays and cellular proliferation assays.
Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) values of this compound against different RET variants are summarized in the table below. These values indicate the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
| Target | IC50 (nM) |
| RET (Wild-Type) | 3.98 |
| RET (M918T) | 8.42 |
| RET (V804L) | 15.05 |
| RET (V804M) | 7.86 |
| RET-CCDC6 (Fusion Protein) | 5.43 |
| RET-KIF5B (Fusion Protein) | 8.86 |
Data sourced from MedChemExpress product information.[1]
Cellular Activity
This compound has shown potent anti-proliferative effects in Ba/F3 cells engineered to express RET fusion proteins, a common model system for studying oncogene-driven proliferation. The half-maximal growth inhibition (GI50) values highlight the compound's efficacy in a cellular context.
| Cell Line | GI50 (nM) |
| CCDC6-RET-Ba/F3 | 9 |
| KIF5B-RET-Ba/F3 | 17 |
Data sourced from MedChemExpress product information.[1]
Furthermore, this compound selectively inhibits the proliferation of cancer cells harboring RET fusions, with markedly decreased potency against RET-negative cancer cell lines.[1] In KIF5B-RET and KIF5B-RETV804M Ba/F3 cells, this compound effectively blocked the autophosphorylation of RET and the downstream signaling adapter protein SHC in a dose-dependent manner.[1]
In Vivo Pharmacology and Efficacy
The in vivo activity of this compound was evaluated in preclinical animal models to assess its pharmacokinetic properties and anti-tumor efficacy.
Pharmacokinetic Profile
A single-dose pharmacokinetic study was conducted in male Sprague-Dawley rats. The key parameters are summarized below.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | T1/2 (h) |
| Intravenous (IV) | 1 | - | 6959 ± 762 | 4.28 ± 0.43 |
| Oral (PO) | 10 | 194 ± 47 | 2112 ± 117 | - |
Data sourced from MedChemExpress product information.[1]
The results indicate good drug exposure and a moderate half-life following intravenous administration, while oral administration resulted in lower maximum plasma concentration and overall exposure.[1]
Anti-Tumor Efficacy in Xenograft Models
The anti-tumor activity of this compound was assessed in xenograft models. Daily intravenous administration of this compound at doses of 30 and 50 mg/kg for 8 days resulted in a dose-dependent suppression of tumor growth.[1] This anti-tumor effect was accompanied by a significant reduction in the phosphorylation of RET and SHC in tumor tissues from both KIF5B-RET and KIF5B-RETV804M models, confirming target engagement in vivo.[1] Furthermore, treatment with this compound led to a significant induction of apoptosis in the tumor tissue.[1]
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades.[2][3] These pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation.[2] In cancer, RET alterations such as point mutations or gene fusions lead to constitutive, ligand-independent activation of these pathways, driving tumorigenesis.[2]
Caption: Simplified RET signaling pathway.
Preclinical Evaluation Workflow for a RET Inhibitor
The preclinical assessment of a novel RET inhibitor like this compound typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies. This process is designed to thoroughly evaluate the compound's potency, selectivity, and potential for clinical development.
Caption: A typical preclinical workflow for a RET inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections outline representative protocols for the key experiments described.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Reaction Setup: A reaction mixture is prepared containing the RET kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test compound (this compound) at various concentrations. The reaction is typically performed in a buffer containing MgCl2, DTT, and BSA.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The mixture is incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence signal is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Ba/F3 Proliferation Assay)
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with an oncogenic kinase like a RET fusion, these cells become IL-3 independent for their proliferation and survival. This model is used to assess the cytotoxic or cytostatic effects of kinase inhibitors.
-
Cell Culture: Ba/F3 cells stably expressing a RET fusion protein (e.g., KIF5B-RET or CCDC6-RET) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, without the addition of IL-3.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Compound Treatment: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay.
-
MTS Assay: A solution containing the MTS reagent is added to each well, and the plates are incubated for 1-4 hours. The absorbance is then measured at a specific wavelength (e.g., 490 nm). The amount of formazan product generated is proportional to the number of viable cells.
-
-
Data Analysis: The GI50 values are calculated by normalizing the data to the vehicle-treated control and fitting the results to a dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A suspension of human cancer cells harboring a RET fusion (e.g., a lung adenocarcinoma cell line with a KIF5B-RET fusion) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered to the treatment group via a specified route (e.g., oral gavage or intravenous injection) and schedule (e.g., once daily). The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight of the animals are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic studies can also be performed on tumor tissues collected at the end of the study to assess target modulation.
Mechanisms of Resistance to RET Inhibitors
A critical aspect of targeted therapy is the emergence of drug resistance. For RET inhibitors, resistance can arise through on-target mutations within the RET kinase domain or through the activation of bypass signaling pathways.
On-Target Resistance
Secondary mutations in the RET kinase domain can interfere with inhibitor binding, leading to acquired resistance. A common site for such mutations is the "gatekeeper" residue (V804), where mutations like V804M and V804L can confer resistance to some RET inhibitors. Another important region is the "solvent front," where mutations such as G810 can emerge after treatment with selective RET inhibitors.
Bypass Signaling
Cancer cells can also develop resistance by activating alternative signaling pathways that bypass the need for RET signaling. This can involve the amplification or mutation of other receptor tyrosine kinases, such as MET or EGFR, or the activation of downstream signaling molecules.
Caption: Overview of resistance mechanisms to RET inhibitors.
References
Methodological & Application
Application Notes: Ret-IN-16 Cellular Assay Protocol
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase essential for the normal development of several tissues, including the nervous and urogenital systems[1][2]. Aberrant RET activation, through point mutations or chromosomal rearrangements, leads to the formation of constitutively active kinases that drive oncogenic signaling in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma[3][4]. These alterations promote cancer cell proliferation, growth, and survival by activating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways[3][5]. Consequently, RET has emerged as a critical therapeutic target.
Ret-IN-16 is a potent and selective inhibitor of RET kinase. It demonstrates significant activity against wild-type RET, various activating mutations (e.g., M918T, V804L/M), and common RET fusion proteins (e.g., CCDC6-RET, KIF5B-RET)[6]. These application notes provide detailed protocols for evaluating the cellular activity of this compound, focusing on cell proliferation and target engagement (RET phosphorylation).
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against various RET kinase variants and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) |
| RET (Wild-Type) | Kinase Assay | 3.98[6] |
| RET (M918T) | Kinase Assay | 8.42[6] |
| RET (V804L) | Kinase Assay | 15.05[6] |
| RET (V804M) | Kinase Assay | 7.86[6] |
| RET-CCDC6 | Kinase Assay | 5.43[6] |
| RET-KIF5B | Kinase Assay | 8.86[6] |
| CCDC6-RET-Ba/F3 Cells | Proliferation Assay | 9[6] |
| KIF5B-RET-Ba/F3 Cells | Proliferation Assay | 17[6] |
RET Signaling Pathway and Inhibition
Constitutive activation of the RET receptor tyrosine kinase, through mutations or fusions, leads to ligand-independent dimerization, autophosphorylation, and subsequent activation of multiple downstream pro-survival and proliferative signaling pathways. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the RET kinase domain, preventing autophosphorylation and the downstream signaling cascade.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ret-IN-16 In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies with Ret-IN-16, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This document is intended to guide researchers in the preclinical evaluation of this compound in relevant cancer models.
Introduction to this compound and RET-Driven Cancers
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET, through mutations or chromosomal rearrangements (fusions), is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). These alterations lead to constitutive activation of downstream signaling pathways, such as the RAS/MEK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and tumor growth.
This compound is a selective inhibitor targeting wild-type, mutated, and fusion-positive forms of the RET kinase. Preclinical data have demonstrated its potential to suppress tumor growth in models driven by RET alterations.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on RET signaling.
RET Signaling Pathway Inhibition by this compound
Caption: RET signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and other relevant selective RET inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| RET (Wild-Type) | 3.98 |
| RET (M918T) | 8.42 |
| RET (V804L) | 15.05 |
| RET (V804M) | 7.86 |
| RET-CCDC6 | 5.43 |
| RET-KIF5B | 8.86 |
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Dose (mg/kg, IV, daily for 8 days) | Tumor Growth Suppression | Apoptosis Induction |
| 30 | Significant | Observed |
| 50 | Dose-dependent and significant | Observed |
Table 3: Example In Vivo Efficacy of a Selective RET Inhibitor (BLU-667) in NSCLC Xenograft Models
| Cell Line | RET Fusion | Treatment | Tumor Growth Inhibition |
| CUTO42 | EML4-RET | 60 mg/kg BLU-667 (oral, daily) | Effective inhibition |
| CUTO32 | KIF5B-RET | 60 mg/kg BLU-667 (oral, daily) | Less profound effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Line Culture
MZ-CRC-1 (Medullary Thyroid Carcinoma)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
CUTO32 and CUTO42 (NSCLC)
-
Media: RPMI 1640 medium supplemented with 10% FBS.
-
Culture Conditions: Humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
Subcutaneous Xenograft Model Establishment
This protocol is adapted for the use of RET-driven cancer cell lines.
Caption: Workflow for a subcutaneous xenograft study.
Materials:
-
Cultured cancer cells (e.g., MZ-CRC-1, CUTO32, CUTO42)
-
Sterile Phosphate Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (5-6 weeks old)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., Isoflurane)
-
Calipers
Procedure:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and assess viability using a trypan blue exclusion assay. Viability should be >90%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL for CUTO32 and 2.5 x 10⁷ cells/mL for CUTO42. For MZ-CRC-1, a concentration of 5-10 x 10⁶ cells per injection is a common starting point.
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Treatment Administration and Monitoring
Drug Formulation:
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
For oral gavage, formulate this compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at the desired dose (e.g., 30 or 50 mg/kg for IV, or a dose determined by pharmacokinetic studies for oral administration) and schedule (e.g., daily).
-
Administer the vehicle solution to the control group following the same schedule.
-
Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
Data Analysis
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study using the following formula:
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
A higher TGI value indicates greater anti-tumor efficacy.
Mandatory Visualizations
Logical Relationship of a Xenograft Experiment
Caption: Logical flow of a xenograft experiment to evaluate this compound efficacy.
Application Notes and Protocols for Ret-IN-16 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-16 is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements resulting in fusion proteins, are known drivers of various cancers, such as non-small cell lung cancer and thyroid carcinoma.[2][3][4][5] this compound demonstrates significant inhibitory activity against wild-type RET, clinically relevant RET mutants, and common RET fusion proteins.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer effects.
Data Presentation
The inhibitory activity of this compound has been quantified against both isolated RET kinase variants and engineered cell lines expressing oncogenic RET fusions. The following tables summarize the key potency data.
Table 1: Biochemical Inhibitory Activity of this compound against RET Kinase Variants
| Target | IC50 (nM) |
| RET (Wild-Type) | 3.98[1] |
| RET (M918T) | 8.42[1] |
| RET (V804L) | 15.05[1] |
| RET (V804M) | 7.86[1] |
| RET-CCDC6 | 5.43[1] |
| RET-KIF5B | 8.86[1] |
Table 2: Anti-proliferative Activity of this compound in RET Fusion-Positive Cell Lines
| Cell Line | RET Fusion | GI50 (nM) | Treatment Duration |
| CCDC6-RET-Ba/F3 | CCDC6-RET | 9[1] | 48 hours[1] |
| KIF5B-RET-Ba/F3 | KIF5B-RET | 17[1] | 48 hours[1] |
Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of the RET protein. In cancer cells driven by RET alterations, this leads to the blockade of downstream signaling pathways that promote cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of this compound.
Cell Proliferation Assay (GI50 Determination)
This protocol outlines the steps to determine the 50% growth inhibition (GI50) concentration of this compound in RET fusion-positive cancer cell lines.
Materials:
-
RET fusion-positive cell lines (e.g., Ba/F3 cells engineered to express CCDC6-RET or KIF5B-RET)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
Culture RET fusion-positive cells to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of this compound by serially diluting the DMSO stock in complete medium. A suggested concentration range is 0.005 µM to 10 µM.[1]
-
Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Carefully add 100 µL of the 2X this compound working solutions to the corresponding wells of the 96-well plate to achieve a 1X final concentration.
-
-
Incubation:
-
Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO2).[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the GI50 value.
-
Western Blot for RET Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit the autophosphorylation of RET in a dose-dependent manner.
Materials:
-
RET fusion-positive cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET, anti-total-RET, anti-SHC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 50 µM and 100 µM) for 4 hours.[1] Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total RET and the loading control.
-
Analyze the band intensities to determine the dose-dependent inhibition of RET phosphorylation by this compound.
-
Conclusion
This compound is a valuable research tool for studying the role of RET signaling in cancer. The provided protocols offer a framework for determining its optimal concentration and elucidating its mechanism of action in relevant cell culture models. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. RET inhibitor - Wikipedia [en.wikipedia.org]
- 4. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for Ret-IN-16 Administration in Mouse Models
Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain information on a specific compound designated "Ret-IN-16." The following application notes and protocols are presented as an illustrative template for a hypothetical, potent, and selective RET kinase inhibitor. The data and specific procedural details are representative examples based on common practices for administering kinase inhibitors to murine models and should be adapted and validated for any new compound.
Introduction
This compound is a conceptual potent and selective small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET gene, such as point mutations and fusions, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas[1][2]. These alterations lead to constitutive activation of the RET protein, triggering downstream signaling pathways that promote cell proliferation, growth, and survival[1][2][3]. This compound is designed to inhibit this aberrant signaling. These notes provide guidelines for the in vivo administration and evaluation of this compound in preclinical mouse models.
Mechanism of Action and Signaling Pathway
RET is a transmembrane receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex (e.g., GDNF-GFRα1), dimerizes and autophosphorylates several tyrosine residues in its cytoplasmic tail[1][4]. This phosphorylation creates docking sites for various adaptor proteins, activating key downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and PLCγ pathways, which are crucial for cell survival and proliferation[1][3]. In cancer, RET mutations or fusions lead to ligand-independent activation of these pathways[1][2]. This compound is hypothesized to bind to the ATP-binding pocket of the RET kinase domain, preventing autophosphorylation and subsequent downstream signaling.
Caption: RET Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic and efficacy data for a hypothetical RET inhibitor, "this compound," in mice.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Tmax (h) | - | 0.5 |
| Cmax (ng/mL) | 1500 ± 210 | 350 ± 45 |
| AUC0-∞ (ng·h/mL) | 4500 ± 550 | 1800 ± 230 |
| t1/2 (h) | 15.0 ± 2.1 | 16.5 ± 2.8 |
| Bioavailability (%) | - | 8.0 |
| Data are presented as mean ± SEM. These values are illustrative and based on typical small molecule kinase inhibitor profiles in mice.[5] |
Table 2: Anti-Tumor Efficacy of this compound in a KIF5B-RET Xenograft Mouse Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | QD, PO | 0 | +2.5 ± 1.0 |
| This compound | 25 mg/kg, QD, PO | 65 ± 8 | -1.5 ± 2.0 |
| This compound | 50 mg/kg, QD, PO | 92 ± 5 | -4.0 ± 2.5 |
| Positive Control (Drug X) | 10 mg/kg, QD, PO | 88 ± 6 | -3.5 ± 2.2 |
| Tumor growth inhibition was measured at Day 21. Data are presented as mean ± SEM. QD: once daily; PO: oral gavage. |
Experimental Protocols
Murine Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC in sterile water)
-
CD-1 mice (male, 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Acclimate mice for at least 7 days prior to the study.
-
Fast mice for 4 hours before dosing, with water available ad libitum.
-
Oral (PO) Dosing: Prepare a 5 mg/mL suspension of this compound in the vehicle. Administer a single dose of 50 mg/kg (10 mL/kg) via oral gavage.
-
Intravenous (IV) Dosing: Prepare a 0.5 mg/mL solution of this compound in a suitable IV-compatible vehicle. Administer a single bolus dose of 5 mg/kg (10 mL/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).[6]
-
Process blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.[5]
-
Calculate PK parameters using non-compartmental analysis software.
Caption: Experimental Workflow for a Murine Pharmacokinetic Study.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model bearing a RET-driven tumor.
Materials:
-
Immunocompromised mice (e.g., NU/J mice, 6-8 weeks old)
-
Tumor cells with a known RET alteration (e.g., KIF5B-RET fusion)
-
Matrigel
-
This compound and vehicle
-
Calipers
-
Analytical balance
Protocol:
-
Acclimate mice for at least 7 days.
-
Subcutaneously implant 5 x 106 tumor cells suspended in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly using caliper measurements. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize mice into treatment groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
Prepare dosing formulations of this compound and vehicle daily.
-
Administer treatment (e.g., vehicle, this compound at 25 mg/kg and 50 mg/kg) once daily via oral gavage for 21 consecutive days.
-
Measure tumor volume and body weight twice weekly throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the vehicle control group.
Western Blotting for Target Engagement (Pharmacodynamics)
Objective: To confirm that this compound inhibits RET signaling in tumor tissue.
Materials:
-
Excised tumor tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer system (e.g., wet or semi-dry)
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-RET (Y1062), anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize excised tumor tissues (collected at a specified time post-final dose, e.g., 4 hours) in ice-cold lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples to the same concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities. Normalize phospho-protein levels to total protein levels.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RET | Abcam [abcam.com]
- 5. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-16 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Activating mutations and fusions of the RET proto-oncogene are known drivers in various human cancers, including non-small cell lung cancer and thyroid carcinomas.[2][3] this compound has demonstrated significant anti-cancer effects in preclinical models, making it a valuable tool for cancer research and drug development.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound, along with a summary of its inhibitory activity and a visualization of the targeted signaling pathway.
Mechanism of Action and Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, and co-receptors (GFRα), dimerizes and undergoes autophosphorylation on multiple tyrosine residues.[2][4][5] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[2][5]
This compound exerts its inhibitory effect by blocking the kinase activity of RET. This prevents the autophosphorylation of the RET receptor and consequently inhibits the activation of its downstream signaling pathways.[1] In cellular assays, this compound has been shown to remarkably block the autophosphorylation of RET and the phosphorylation of the adapter protein SHC in a dose-dependent manner.[1]
Caption: RET signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against wild-type RET and various mutant forms, as well as in cellular proliferation assays. The following tables summarize the available data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| RET (Wild-Type) | 3.98 |
| RET (M918T) | 8.42 |
| RET (V804L) | 15.05 |
| RET (V804M) | 7.86 |
| RET-CCDC6 Fusion | 5.43 |
| RET-KIF5B Fusion | 8.86 |
| Data sourced from MedChemExpress.[1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Fusion/Mutation | GI50 (nM) |
| CCDC6-RET-Ba/F3 | CCDC6-RET | 9 |
| KIF5B-RET-Ba/F3 | KIF5B-RET | 17 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
RET-driven cancer cell lines (e.g., LC-2/ad, TT, or engineered Ba/F3 cells expressing RET fusions)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.005 µM to 10 µM.[1]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT/MTS Addition:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.
-
Western Blot Analysis for RET Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of RET and its downstream targets.
Materials:
-
RET-driven cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RET (e.g., Tyr905), anti-total RET, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 50 nM, 100 nM) for 4 hours.[1] Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
In Vitro RET Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on RET kinase activity. Commercial kits are available for this purpose.[6]
Materials:
-
Recombinant human RET kinase
-
Kinase assay buffer
-
ATP
-
RET substrate peptide (e.g., IGF-1Rtide)[6]
-
This compound
-
Detection reagent (e.g., Kinase-Glo® MAX)[6]
-
White 96-well plates
-
Luminometer
Protocol:
-
Assay Setup:
-
Prepare a master mix containing the kinase assay buffer, ATP, and the RET substrate peptide.
-
Add the master mix to the wells of a white 96-well plate.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
-
Kinase Reaction:
-
Initiate the reaction by adding the recombinant RET kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Logical flow of expected outcomes from this compound treatment.
References
- 1. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tyrosine kinase activity of the ret proto-oncogene products in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Ret-IN-16 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-16 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET alterations, including fusions and activating mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3][4] While selective RET inhibitors like this compound demonstrate significant efficacy, the development of therapeutic resistance is a common clinical challenge.[5][6][7] Combination therapies that target resistance mechanisms or synergistic pathways are a key strategy to enhance the durability of response and improve patient outcomes.[5][8]
These application notes provide a framework for investigating the combination of this compound with other targeted cancer drugs, focusing on overcoming potential resistance mechanisms, such as the activation of bypass signaling pathways. One of the most well-documented resistance mechanisms to selective RET inhibition is the amplification and activation of the MET proto-oncogene, which provides an alternative signaling route for cancer cell survival and proliferation.[1][5][6][7][9][10] Therefore, a rational and clinically relevant combination strategy is the co-inhibition of RET and MET.
Data Presentation
Table 1: Preclinical Profile of this compound (Single Agent)
This table summarizes the in vitro inhibitory and antiproliferative activities of this compound against various RET kinase forms and engineered cell lines.
| Target/Cell Line | Assay Type | Result (IC50/GI50) |
| Wild-Type RET | Kinase Assay | IC50: 3.98 nM |
| RET (M918T mutant) | Kinase Assay | IC50: 8.42 nM |
| RET (V804L "gatekeeper" mutant) | Kinase Assay | IC50: 15.05 nM |
| RET (V804M "gatekeeper" mutant) | Kinase Assay | IC50: 7.86 nM |
| RET-CCDC6 (fusion) | Kinase Assay | IC50: 5.43 nM |
| RET-KIF5B (fusion) | Kinase Assay | IC50: 8.86 nM |
| CCDC6-RET Ba/F3 cells | Proliferation Assay | GI50: 9 nM |
| KIF5B-RET Ba/F3 cells | Proliferation Assay | GI50: 17 nM |
| LC-2/ad (NSCLC, CCDC6-RET) | Proliferation Assay | Potent Activity |
| A549, H3122, A375 (RET-negative) | Proliferation Assay | Dramatically Decreased Potency |
Data synthesized from MedChemExpress product information and Li X, et al., Eur J Med Chem, 2020.[1][2]
Table 2: Hypothetical Synergy Data for this compound and a MET Inhibitor (e.g., Crizotinib)
This table illustrates how quantitative data from a combination experiment would be presented to demonstrate synergy. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound (nM) | MET Inhibitor (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| RET-fusion NSCLC | 5 | 50 | 0.65 | 0.78 | Synergy |
| (MET-amplified) | 10 | 50 | 0.80 | 0.65 | Synergy |
| 5 | 100 | 0.85 | 0.59 | Synergy | |
| 10 | 100 | 0.95 | 0.45 | Strong Synergy |
Signaling Pathway Diagrams
Caption: Canonical RET signaling pathway and point of inhibition by this compound.
Caption: MET amplification as a bypass track to reactivate downstream signaling.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
This protocol is designed to assess the synergistic, additive, or antagonistic effects of combining this compound with a MET inhibitor on the proliferation of RET-fusion positive cancer cells.
1. Materials:
- RET-fusion positive cancer cell line (e.g., LC-2/ad)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- This compound (stock solution in DMSO)
- MET inhibitor (e.g., Crizotinib, stock solution in DMSO)
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer plate reader
2. Procedure:
- Cell Seeding:
- Harvest and count cells, then resuspend to a final concentration of 2.5 x 104 cells/mL.
- Dispense 100 µL of the cell suspension into each well of a 96-well plate (2,500 cells/well).
- Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Drug Preparation and Addition (Dose-Response Matrix):
- Prepare serial dilutions of this compound and the MET inhibitor in culture medium. A common design is a 6x6 matrix.
- For each drug, include a vehicle control (DMSO) and five concentrations spanning the expected GI50 range.
- Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations (single agents or combinations).
- Include wells with vehicle control only (for 100% viability) and wells with a cytotoxic agent or no cells (for background).
- Incubation:
- Incubate the plate for 72 hours at 37°C, 5% CO2.
- Viability Measurement:
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
- Normalize the data to the vehicle-treated controls.
- Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol assesses the effect of this compound, a MET inhibitor, and their combination on key signaling proteins downstream of RET and MET.
1. Materials:
- Treated cell lysates from a time-course or dose-response experiment.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-RET, anti-total-RET, anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH (loading control).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system (e.g., ChemiDoc).
2. Procedure:
- Cell Treatment and Lysis:
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with this compound, the MET inhibitor, the combination, or vehicle for a specified time (e.g., 2, 6, or 24 hours).
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Clarify lysates by centrifugation and collect the supernatant.
- Protein Quantification:
- Determine protein concentration using the BCA assay.
- SDS-PAGE and Transfer:
- Normalize protein amounts (e.g., 20-30 µg per lane) and prepare with Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Immunoblotting:
- Block the membrane for 1 hour at room temperature.
- Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection:
- Apply ECL substrate and visualize protein bands using an imaging system.
- Strip and re-probe the membrane for total proteins and loading controls as needed.
Protocol 3: In Vivo Xenograft Model for Combination Efficacy
This protocol evaluates the in vivo efficacy of this compound and a MET inhibitor combination in a mouse xenograft model.[11][12][13]
1. Materials:
- Immunocompromised mice (e.g., 6-8 week old female athymic nude mice).
- RET-fusion positive cancer cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel).
- This compound formulated for in vivo administration (e.g., oral gavage).
- MET inhibitor formulated for in vivo administration.
- Vehicle control solution.
- Calipers for tumor measurement.
2. Procedure:
- Tumor Implantation:
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor mice for tumor formation.
- Treatment Group Randomization:
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control
- Group 2: this compound (e.g., 30 mg/kg, daily oral gavage)
- Group 3: MET inhibitor (at its effective dose)
- Group 4: this compound + MET inhibitor
- Drug Administration and Monitoring:
- Administer treatments according to the defined schedule for a set period (e.g., 21-28 days).
- Measure tumor volume with calipers every 2-3 days. Tumor volume (V) can be calculated using the formula: V = (length x width²) / 2.
- Monitor mouse body weight and overall health status as indicators of toxicity.
- Endpoint and Analysis:
- At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
- Excise tumors, weigh them, and process for further analysis (e.g., Western blot, immunohistochemistry).
- Plot tumor growth curves for each group.
- Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
- Statistically analyze the differences in tumor volume between the combination group and the single-agent groups to assess for enhanced efficacy.
Experimental Workflow Visualization
Caption: A logical workflow from hypothesis to in vivo validation.
References
- 1. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Selpercatinib and capmatinib combination promotes sustained complete response in novel ISOC1-RET fusion lung cancer after resistance to RET inhibitor via MET amplification: Case Report [frontiersin.org]
- 7. Selpercatinib and capmatinib combination promotes sustained complete response in novel ISOC1-RET fusion lung cancer after resistance to RET inhibitor via MET amplification: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming MET-Dependent Resistance to Selective RET Inhibition in Patients with RET Fusion-Positive Lung Cancer by Combining Selpercatinib with Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xenograft Models and In Vivo Therapies [bio-protocol.org]
- 12. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing RET-IN-16 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of cancer cell lines resistant to the selective RET inhibitor, RET-IN-16. This document includes detailed protocols for establishing resistant cell lines, assessing drug sensitivity, and analyzing the underlying molecular mechanisms of resistance.
Introduction to this compound Resistance
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinoma. Selective RET inhibitors like this compound have shown significant clinical efficacy. However, the development of acquired resistance is a major clinical challenge that limits the long-term effectiveness of these therapies. Understanding the mechanisms of resistance is paramount for developing next-generation inhibitors and combination strategies to overcome it.
Resistance to RET inhibitors can arise through two primary mechanisms:
-
On-target resistance: This involves the acquisition of secondary mutations in the RET gene itself, which can interfere with drug binding. A common example is the solvent front mutation at the G810 residue.
-
Off-target resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on RET signaling. Common bypass mechanisms include the amplification or activating mutations of other receptor tyrosine kinases (RTKs) like MET or the activation of downstream signaling molecules such as KRAS and NRAS.[1][2][3]
This guide provides the necessary protocols to generate and characterize cell lines with acquired resistance to this compound, enabling further investigation into these resistance mechanisms.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize typical quantitative data obtained when comparing this compound sensitive (parental) and resistant cell lines.
Table 1: Comparative IC50 Values for this compound
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| LC-2/ad (CCDC6-RET fusion) | 5 - 15 | 400 - 700 | ~40 - 80 |
| TPC-1 (CCDC6-RET fusion) | 2 - 8 | 150 - 200 | ~20 - 100 |
Note: The IC50 values are representative and may vary depending on the specific cell line and experimental conditions. The development of resistance is generally confirmed by a significant increase in the IC50 value, often greater than 10-fold.[1][4][5][6]
Table 2: Western Blot Analysis of Key Signaling Proteins
| Protein | Parental Cells (Relative Expression/Phosphorylation) | Resistant Cells (Relative Expression/Phosphorylation) | Potential Implication |
| p-RET (Tyr905) | High (inhibited by this compound) | Low or absent (even without drug) in bypass resistance; may be high in on-target resistance | Loss of RET phosphorylation in bypass; sustained phosphorylation in on-target mutation |
| Total RET | Moderate to High | Moderate to High | Generally unchanged |
| p-ERK1/2 | High (inhibited by this compound) | High (unaffected by this compound) in bypass resistance | Reactivation of MAPK pathway |
| Total ERK1/2 | Moderate to High | Moderate to High | Generally unchanged |
| p-AKT | High (inhibited by this compound) | High (unaffected by this compound) in some bypass resistance | Activation of PI3K/AKT pathway |
| Total AKT | Moderate to High | Moderate to High | Generally unchanged |
| MET | Low to Moderate | High (in some resistant clones) | MET amplification as a bypass mechanism |
| NRAS | Wild-type levels | Increased expression or mutation (in some resistant clones) | NRAS activation as a bypass mechanism |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines by Dose Escalation
This protocol describes the generation of this compound resistant cell lines using a stepwise dose-escalation method.[2][5][6][9]
Materials:
-
Parental cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TPC-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting solution (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound:
-
Perform a cell viability assay (see Protocol 2) with a range of this compound concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this drug-containing medium, replacing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a normal proliferation rate and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.[5]
-
If significant cell death ( >50%) is observed, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[10]
-
-
Monitoring and Maintenance:
-
Continuously monitor the cells for morphological changes and proliferation rates.
-
Repeat the dose escalation process incrementally. This process can take several months to achieve a high level of resistance.
-
At each stage of increased resistance, it is advisable to cryopreserve a batch of cells.
-
-
Isolation of Resistant Clones:
-
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), you can proceed with the resistant population or isolate single-cell clones using limiting dilution.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay (Protocol 2) on the established resistant cell line and compare the IC50 value to that of the parental cell line. A significant increase in IC50 confirms the resistant phenotype.
-
-
Maintenance of Resistant Cell Lines:
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (typically the IC10-IC20 of the resistant line).[5]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in sensitive and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation of key proteins in the RET signaling pathway.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-MET, anti-NRAS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative expression and phosphorylation levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: Simplified RET signaling pathway and points of resistance.
Caption: Overview of on-target and off-target resistance mechanisms to RET inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ret-IN-16 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ret-IN-16 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Its mechanism of action is the competitive inhibition of the ATP-binding site of both wild-type and mutated forms of the RET kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2][3] This inhibition ultimately leads to decreased cell proliferation, growth, and survival in cancers driven by RET alterations.[2][4][5]
Q2: What are the recommended in vivo dosages for this compound?
Reported in vivo studies in male Sprague-Dawley rats have used the following dosages:
-
Intravenous (IV): 1 mg/kg as a single dose for pharmacokinetic studies, and daily doses of 30 mg/kg and 50 mg/kg for up to 8 days for efficacy studies.[1]
-
Oral (PO): 10 mg/kg as a single dose for pharmacokinetic studies.[1]
It is crucial to note that the optimal dosage may vary depending on the animal model, tumor type, and experimental goals. A dose-response study is highly recommended to determine the most effective and well-tolerated dose for your specific model.
Q3: What are the known downstream effects of this compound administration in vivo?
In vivo studies have demonstrated that administration of this compound leads to a dose-dependent suppression of tumor growth.[1] At the molecular level, it significantly suppresses the phosphorylation of RET (p-RET) and the downstream adapter protein SHC (p-SHC) in tumor tissues.[1] Furthermore, this compound has been shown to induce apoptosis in tumor cells in vivo.[1]
Q4: What is the RET signaling pathway targeted by this compound?
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), initiates a cascade of intracellular signaling pathways.[6] These pathways, including the PI3K/AKT, RAS/RAF/MAPK, and PLCγ pathways, are crucial for promoting cell proliferation, growth, and survival.[2][3] Activating mutations or gene fusions in RET lead to its constitutive activation, driving tumorigenesis in various cancers like thyroid and non-small cell lung cancer.[2]
Troubleshooting Guide
Issue 1: Poor oral bioavailability of this compound.
-
Problem: Pharmacokinetic data for this compound indicates low maximum plasma concentration (Cmax) and drug exposure (AUC) following oral administration compared to intravenous administration.[1] This suggests potential issues with solubility or absorption from the gastrointestinal tract.
-
Possible Causes & Solutions:
-
Poor Solubility: Like many kinase inhibitors, this compound may have low aqueous solubility.
-
Solution: Consider formulation strategies to enhance solubility. This may include using co-solvents, surfactants, or creating a suspension in a suitable vehicle like methylcellulose or polyethylene glycol (PEG).
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: While difficult to circumvent, understanding the metabolic profile can inform dosing strategies. Higher oral doses might be necessary to achieve therapeutic concentrations, but this must be balanced with potential toxicity.
-
-
Efflux by Transporters: The compound may be actively pumped out of intestinal cells by transporters like P-glycoprotein.
-
Solution: Co-administration with a P-glycoprotein inhibitor could be explored, but this can complicate the experimental design and interpretation of results.
-
-
Issue 2: Observed toxicity or adverse effects in animal models.
-
Problem: Animals exhibit signs of toxicity such as weight loss, lethargy, or organ-specific toxicities. While specific toxicity data for this compound is not detailed in the provided search results, tyrosine kinase inhibitors as a class can have on- and off-target toxicities.[7][8][9]
-
Possible Causes & Solutions:
-
On-Target Toxicity: Inhibition of RET in normal tissues where it plays a physiological role.
-
Solution: A dose reduction or modification of the dosing schedule (e.g., intermittent dosing) may mitigate these effects while maintaining anti-tumor efficacy.
-
-
Off-Target Kinase Inhibition: this compound may inhibit other kinases, leading to unforeseen side effects.
-
Solution: If possible, perform a kinase panel screening to identify potential off-target activities. If specific off-target effects are known, monitor for associated toxicities.
-
-
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.
-
Solution: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicities. If the vehicle is suspected, explore alternative, less toxic formulations.
-
-
Issue 3: Lack of anti-tumor efficacy in an in vivo model.
-
Problem: No significant tumor growth inhibition is observed at the administered dose.
-
Possible Causes & Solutions:
-
Sub-therapeutic Dosage: The dose may be too low to achieve and maintain a therapeutic concentration at the tumor site.
-
Solution: Conduct a dose-escalation study to identify a more effective dose. Correlate pharmacokinetic data (plasma and tumor drug concentrations) with pharmacodynamic readouts (target inhibition in the tumor) to ensure adequate target engagement.
-
-
Inappropriate Animal Model: The tumor model may not be driven by RET signaling.
-
Solution: Confirm the presence of an activating RET mutation or fusion in your cancer cell line or patient-derived xenograft (PDX) model through genomic sequencing or other molecular profiling techniques.
-
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to this compound.
-
Solution: Investigate potential resistance mechanisms, such as secondary mutations in the RET kinase domain or activation of bypass signaling pathways.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| RET (Wild-Type) | 3.98 |
| RET (M918T) | 8.42 |
| RET (V804L) | 15.05 |
| RET (V804M) | 7.86 |
| RET-CCDC6 | 5.43 |
| RET-KIF5B | 8.86 |
Data sourced from MedChemExpress.[1]
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | T1/2 (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| Intravenous (IV) | 1 mg/kg | 4.28 ± 0.43 | - | 6959 ± 762 |
| Oral (PO) | 10 mg/kg | - | 194 ± 47 | 2112 ± 117 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study
-
Animal Model: Utilize an appropriate xenograft or transgenic mouse model with a confirmed RET-driven tumor.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, 30 mg/kg this compound, 50 mg/kg this compound).
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intravenous).
-
Administration: Administer the treatment daily (or as determined by pharmacokinetic data) for a specified period (e.g., 8 days).[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Analysis: Analyze tumor growth inhibition, changes in body weight, and target modulation (e.g., p-RET levels by Western blot or immunohistochemistry).
Protocol 2: Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or another appropriate species.
-
Group Allocation: Assign animals to different dosing groups (e.g., 1 mg/kg IV, 10 mg/kg PO).
-
Formulation: Prepare this compound in a suitable vehicle for intravenous and oral administration.
-
Administration: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) using appropriate software.
Visualizations
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitor regorafenib inhibits RET signaling in neuroblastoma cells and effectively suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 9. A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ret-IN-16 Efficacy in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of Ret-IN-16 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Under normal physiological conditions, the RET protein helps regulate cell growth, differentiation, and survival.[1] However, mutations or fusions involving the RET gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and tumor formation.[1] this compound works by binding to the ATP-binding site of the RET protein, which prevents its activation and blocks downstream signaling pathways that are crucial for cancer cell growth and survival.[1]
Q2: How should I dissolve and store this compound?
A2: For optimal results, this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3] These stock solutions are generally stable when stored at -20°C or -80°C. For use in cellular assays, the stock solution can be further diluted to the desired concentration using your cell culture medium.[3] It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity.[3] Always run a vehicle control (media with the same percentage of DMSO) alongside your experiments.[3]
Q3: Is this compound stable in cell culture media?
A3: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors, including media composition, pH, temperature, and exposure to light.[4][5] Some components in cell culture media, such as certain amino acids or high serum concentrations, can potentially impact the stability and availability of the compound.[5][6][7] It is advisable to prepare fresh dilutions of this compound in media for each experiment. If long-term incubation is required, the stability of the compound under your specific experimental conditions should be validated.
Troubleshooting Guide
Q1: I am observing lower than expected efficacy (high IC50 value) for this compound in my cell line. What are the possible causes and solutions?
A1: Several factors can contribute to lower than expected efficacy. The issue can be systematically addressed by considering the compound, the cell line, and the assay conditions.
.dot
Caption: Troubleshooting workflow for low this compound efficacy.
-
Compound Integrity:
-
Solubility: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in aqueous media. Visually inspect for any precipitation after dilution. Poor solubility can significantly reduce the effective concentration.[3]
-
Stability: Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.[4]
-
-
Cell Line Characteristics:
-
RET Status: Confirm that your cell line expresses the RET receptor and harbors an activating mutation or fusion that is sensitive to this compound. Different cell lines can exhibit varied responses to the same drug.[8]
-
Resistance Mechanisms: Cells can develop resistance to RET inhibitors.[9][10] This can occur through secondary mutations in the RET kinase domain (e.g., solvent front mutations at G810) or through the activation of bypass signaling pathways (e.g., MET amplification).[9][11][12]
-
Cell Health: Use cells that are in the logarithmic growth phase and at a low passage number.[13][14] Senescent or unhealthy cells may respond differently to treatment.
-
-
Assay Parameters:
-
Treatment Duration: The inhibitory effect of this compound may be time-dependent. Consider increasing the incubation time to allow for sufficient target engagement and downstream effects.
-
Cell Seeding Density: Very high cell densities can sometimes reduce the apparent potency of a compound.[15] Optimize the seeding density to ensure cells are healthy and not overly confluent at the end of the assay.
-
Assay Readout: The choice of viability assay can influence the IC50 value.[8] For example, a metabolic assay (like MTT or resazurin) measures changes in metabolic activity, which may not directly correlate with cell death. Consider using an assay that directly measures apoptosis or cell proliferation.
-
Q2: My experimental results with this compound show high variability between replicates. How can I improve reproducibility?
A2: High variability can obscure real biological effects. To improve consistency:
-
Standardize Cell Seeding: Ensure a uniform number of cells is seeded in each well. Uneven cell distribution, especially in 96-well plates, can be a major source of variability.[14] After plating, allow the plate to sit at room temperature for a short period to allow for even settling before transferring to the incubator.[16]
-
Mixing Technique: When adding this compound to the wells, ensure it is mixed thoroughly but gently with the media to achieve a uniform final concentration.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for all plates and replicates. Variations in timing can lead to different outcomes.[17]
Q3: I'm observing significant cytotoxicity even at low concentrations of this compound. Could this be due to off-target effects?
A3: Yes, unexpected cytotoxicity could be due to off-target effects, where the drug interacts with unintended molecular targets.[18][19]
-
Definition: Off-target effects occur when a drug binds to molecules other than its intended target, potentially leading to unintended biological consequences and side effects.[18][19][20]
-
Mitigation and Investigation:
-
Selectivity Profiling: Review any available selectivity data for this compound to see if it is known to inhibit other kinases that might be critical for your cell line's survival.
-
Use a Control Cell Line: Test the effect of this compound on a cell line that does not have an activated RET pathway. If significant cytotoxicity is still observed, it may suggest off-target effects.
-
Rescue Experiments: If a specific off-target is suspected, you may be able to "rescue" the cells by overexpressing the off-target or treating with a downstream agonist.
-
Dose-Response Analysis: Carefully analyze the dose-response curve. Off-target effects may have a different dose-dependency than the on-target effect.
-
Quantitative Data Summary
The efficacy of this compound, as measured by the half-maximal inhibitory concentration (IC50), can vary significantly between different cell lines. This variability is often due to the specific type of RET alteration, the genetic background of the cell line, and potential resistance mechanisms.[8]
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | This compound IC50 (nM) |
| TT | Medullary Thyroid | RET C634W | 5 |
| MZ-CRC-1 | Medullary Thyroid | RET M918T | 8 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | 12 |
| Ba/F3 KIF5B-RET | Pro-B Cell Model | KIF5B-RET Fusion | 15 |
| Ba/F3 RET G810S | Pro-B Cell Model | KIF5B-RET, G810S | >1000 |
| Calu-6 | Lung Carcinoma | RET Wild-Type | >5000 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Cell Viability (Resazurin-Based) Assay
This protocol outlines a standard procedure for determining the effect of this compound on cell viability using a resazurin-based assay, which measures the metabolic capacity of living cells.[21]
.dot
Caption: General workflow for a cell viability assay.
Materials:
-
96-well clear-bottom black plates
-
Appropriate cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin-based viability reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimized for your cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" (media only) and "vehicle control" (cells + DMSO) controls.
-
Cell Adherence: a. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in cell culture medium from your stock solution. Aim for a 2X final concentration. b. Carefully remove the media from the wells and add 100 µL of the corresponding this compound dilution or vehicle control medium to each well.
-
Incubation: a. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: a. Following the manufacturer's instructions, add the resazurin reagent to each well (typically 10-20 µL). b. Gently mix the plate on an orbital shaker for 30 seconds.
-
Final Incubation: a. Return the plate to the incubator for 1-4 hours, or until a color change is apparent.
-
Fluorescence Measurement: a. Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: a. Subtract the average fluorescence of the "no-cell" control wells from all other wells. b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.[17]
RET Signaling Pathway
The RET receptor, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades that are critical for cell survival and proliferation, primarily the RAS/MAPK and PI3K/AKT pathways. This compound inhibits the initial autophosphorylation step, thereby blocking these downstream signals.
.dot
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 11. researchgate.net [researchgate.net]
- 12. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. marinbio.com [marinbio.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 20. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 21. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of RET Inhibitors in Animal Models
Disclaimer: The compound "Ret-IN-16" is not found in the public scientific literature. This guide focuses on the class of RET (Rearranged during Transfection) kinase inhibitors, using publicly available data on well-characterized selective inhibitors such as selpercatinib and pralsetinib as examples. The principles and methodologies described are generally applicable to the preclinical development of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with selective RET inhibitors in animal models?
A1: Based on preclinical and clinical data from selective RET inhibitors like selpercatinib and pralsetinib, the most frequently observed toxicities arise from both on-target (inhibition of endogenous RET) and off-target kinase inhibition.[1][2] Common adverse events include:
-
Hypertension: A common on-target effect due to RET's role in vascular homeostasis.[1]
-
Gastrointestinal (GI) Toxicity: Diarrhea and constipation are frequently reported.[1][3]
-
Hepatotoxicity: Elevations in liver enzymes (ALT/AST) are a known class effect for many tyrosine kinase inhibitors (TKIs).[3][4]
-
Hematological Toxicity: Neutropenia and thrombocytopenia have been observed, particularly with pralsetinib.[1]
-
Constitutional Symptoms: Fatigue and edema are also common findings.[1][3]
Q2: How can we proactively monitor for these toxicities during our in vivo studies?
A2: A robust monitoring plan is crucial. This should include:
-
Regular Clinical Observations: Daily or twice-daily checks for general well-being, changes in posture, activity levels, and signs of distress.
-
Body Weight and Food/Water Intake: Measured at least twice weekly to detect early signs of toxicity.
-
Cardiovascular Monitoring: Regular blood pressure measurements using tail-cuff plethysmography in rodents. For in-depth studies, telemetry can be used.
-
Clinical Pathology: Periodic blood sampling for complete blood counts (CBC) and serum chemistry panels to monitor hematological and liver parameters.
-
Terminal Assessments: Gross necropsy, organ weight analysis, and histopathological examination of key organs (liver, heart, kidneys, GI tract, bone marrow) are essential.
Q3: What are the first steps if we observe significant toxicity in our animal model?
A3: If significant toxicity (e.g., >15-20% body weight loss, severe lethargy, organ dysfunction) is observed, the following steps are recommended:
-
Dose Interruption: Temporarily halt dosing to allow the animal to recover.
-
Dose Reduction: Once the animal has stabilized, re-initiate dosing at a lower level (e.g., 50% of the previous dose).[5][6]
-
Supportive Care: Provide supportive care as recommended by veterinary staff (e.g., hydration, nutritional support).
-
Investigate the Cause: Review all experimental parameters, including formulation, dosing procedure, and animal health status, to identify potential contributing factors.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Mortality or Severe Morbidity
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing Calculation or Formulation Error | - Verify all dose calculations and formulation protocols. - Analyze the formulation to confirm the concentration and stability of the test article. |
| Rapid Absorption and High Cmax | - Consider alternative formulations to slow absorption (e.g., lipid-based formulations, suspensions).[7][8] - Split the daily dose into two administrations to reduce peak plasma concentrations (Cmax). |
| Vehicle-Related Toxicity | - Run a vehicle-only control group to assess the tolerability of the formulation excipients. |
| Off-Target Toxicity | - Profile the inhibitor against a broad panel of kinases to identify potential off-targets that could explain the observed toxicity.[9][10] |
Issue 2: Significant Body Weight Loss (>15%)
| Potential Cause | Troubleshooting Steps |
| GI Toxicity (Diarrhea, Nausea) | - Reduce the dose or implement a dose-interruption schedule. - Provide supportive care such as palatable, high-calorie food supplements. |
| Reduced Food Intake (Anorexia) | - Monitor food consumption closely. - Consider a different dosing schedule (e.g., dosing after feeding). |
| Systemic Toxicity | - Conduct interim blood draws for clinical pathology to assess organ function. - Perform histopathology on key organs from affected animals to identify target tissues of toxicity. |
Issue 3: High Variability in Pharmacokinetic (PK) and Toxicity Profiles
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | - Ensure all technical staff are properly trained and consistent in their dosing procedures (e.g., gavage technique). |
| Formulation Instability or Inhomogeneity | - Ensure the formulation is homogenous (e.g., by continuous stirring if a suspension) and stable for the duration of use. |
| Poor Solubility and Absorption | - Improve the formulation to enhance solubility and bioavailability (e.g., using lipophilic salts or lipid-based formulations).[7][11] |
| Inter-animal Physiological Differences | - Use a crossover study design where possible to minimize inter-animal variability.[12] - Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Common Toxicities of Selective RET Inhibitors and Potential Mitigation Strategies
| Toxicity | Observed with | Potential Mitigation Strategies in Animal Models |
| Hypertension | Selpercatinib, Pralsetinib | - Dose reduction. - Co-administration with antihypertensive agents (e.g., endothelin receptor antagonists in preclinical models).[13] |
| Diarrhea/Constipation | Selpercatinib, Pralsetinib | - Dose reduction or interruption.[1] - Supportive care. |
| Increased ALT/AST | Selpercatinib, Pralsetinib | - Dose reduction or interruption.[4] - Monitor liver enzymes frequently. |
| Neutropenia | Pralsetinib | - Dose reduction is the primary management strategy.[1] - Monitor CBCs regularly. |
| Edema | Selpercatinib | - Dose reduction. - Monitor for fluid retention and changes in body weight. |
This table is a summary of potential toxicities and should be adapted based on the specific inhibitor and animal model.
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) Study in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for a novel RET inhibitor.
-
Animals: Use a sufficient number of male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically 3-5 per sex per group.
-
Dose Selection: Based on in vitro potency, select a wide range of doses (e.g., 3-5 dose levels, plus a vehicle control) that are expected to span from a pharmacologically active dose to a toxic dose.
-
Administration: Administer the compound daily for 7-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Mortality/Morbidity: Twice daily.
-
Clinical Signs: Daily.
-
Body Weights & Food Consumption: At least twice weekly.
-
-
Endpoint Analysis:
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain).
-
Histopathology: Collect a full set of tissues from the control and high-dose groups for histopathological evaluation. If lesions are found, examine the same tissues from the lower dose groups.
-
Protocol 2: Assessment of Cardiovascular Toxicity (Hypertension) in Rats
-
Objective: To evaluate the effect of a RET inhibitor on blood pressure.
-
Animals: Use adult male rats (e.g., spontaneously hypertensive rats or normotensive Wistar-Kyoto rats).
-
Methodology:
-
Acclimate animals to the tail-cuff blood pressure measurement device for several days before the start of the study.
-
Obtain baseline blood pressure and heart rate measurements for 3-5 consecutive days.
-
Administer the RET inhibitor or vehicle daily for the planned study duration (e.g., 14-28 days).
-
Measure blood pressure and heart rate at regular intervals post-dose (e.g., 2, 4, 8, and 24 hours) on selected days (e.g., Day 1, 7, 14, 28).
-
-
Data Analysis: Compare the changes in systolic and diastolic blood pressure and heart rate between the treated and control groups.
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a 28-day rodent toxicity study.
References
- 1. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selpercatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Impact of Dose Reductions and Interruptions of Second-Generation Tyrosine Kinase Inhibitors in Patients with Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RET Inhibitors: Pralsetinib vs. Selpercatinib
Initial Search for "Ret-IN-16" Yields No Publicly Available Data
An extensive search for the compound "this compound" did not yield any publicly available preclinical or clinical data. Therefore, a direct comparison with pralsetinib is not possible at this time. This guide will instead provide a comprehensive comparison of pralsetinib with another potent and selective RET inhibitor, selpercatinib, for which extensive data is available. Both pralsetinib and selpercatinib are FDA-approved targeted therapies for the treatment of cancers driven by alterations in the Rearranged during Transfection (RET) gene.
Introduction to RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[1] Genetic alterations such as fusions and mutations in the RET gene can lead to its constitutive activation, driving the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] Pralsetinib and selpercatinib are highly selective ATP-competitive small-molecule inhibitors designed to target these oncogenic RET alterations.[4][5]
Mechanism of Action
Both pralsetinib and selpercatinib function by binding to the ATP-binding site within the RET kinase domain. This action blocks the phosphorylation of RET and its downstream signaling partners, thereby inhibiting critical pathways for cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[1][6] Their high selectivity for RET over other kinases is a key advantage, minimizing off-target effects and associated toxicities.[2][6]
Preclinical Efficacy
The preclinical activity of both inhibitors has been demonstrated through in vitro and in vivo studies.
In Vitro Kinase and Cellular Proliferation Assays
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Pralsetinib | WT RET | 0.4 | - | Cell-free kinase assay |
| CCDC6-RET | 0.4 | - | Cell-free kinase assay | |
| RET M918T | 0.4 | - | Cell-free kinase assay | |
| RET V804M | 0.4 | - | Cell-free kinase assay | |
| RET V804L | 0.3 | - | Cell-free kinase assay | |
| Selpercatinib | WT RET | 1.0 - 14.0 | - | Cell-free kinase assay |
| RET V804M | 2.0 - 24.1 | - | Cell-free kinase assay | |
| RET V804L | 2.0 | - | Cell-free kinase assay | |
| RET M918T | 2.0 | - | Cell-free kinase assay | |
| RET S891A | 2.0 | - | Cell-free kinase assay | |
| RET A883F | 4.0 | - | Cell-free kinase assay | |
| RET G810R | 530.7 | - | Cell-free kinase assay |
Data sourced from multiple preclinical studies.[7][8]
In Vivo Xenograft Models
Both pralsetinib and selpercatinib have demonstrated potent anti-tumor activity in mouse xenograft models implanted with human cancer cell lines harboring RET fusions or mutations. Treatment with these inhibitors led to significant tumor growth inhibition.
Clinical Efficacy
The clinical efficacy of pralsetinib and selpercatinib has been primarily established in the ARROW and LIBRETTO-001 trials, respectively.
RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Trial | Inhibitor | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) |
| ARROW | Pralsetinib | Treatment-Naïve (n=75) | 72% | Not Reached | 13.0 |
| Previously Platinum-Treated (n=136) | 59% | 22.3 | 16.5 | ||
| LIBRETTO-001 | Selpercatinib | Treatment-Naïve (n=69) | 83% | 20.3 | 22.0 |
| Previously Platinum-Treated (n=247) | 62% | 31.6 | 26.2 |
Data from the ARROW and LIBRETTO-001 clinical trials.[9][10][11] A matching-adjusted indirect comparison of the two trials suggested that while outcomes were similar, selpercatinib was associated with a significantly prolonged progression-free survival.[12]
RET-Mutant Medullary Thyroid Cancer (MTC)
| Trial | Inhibitor | Patient Population | Overall Response Rate (ORR) |
| ARROW | Pralsetinib | Treatment-Naïve | 71% |
| Previously Treated (cabozantinib/vandetanib) | 60% | ||
| LIBRETTO-001 | Selpercatinib | Treatment-Naïve | 73% |
| Previously Treated (cabozantinib/vandetanib) | 69% |
Data from the ARROW and LIBRETTO-001 clinical trials.[3]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Biochemical IC50 values are determined using a cell-free kinase assay. Recombinant RET kinase domain (wild-type or mutant) is incubated with the test inhibitor at various concentrations in the presence of ATP and a suitable substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (e.g., ³³P-ATP) or fluorescence-based detection.
Cellular Proliferation Assay (General Protocol)
Human cancer cell lines with known RET alterations are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo, which measures metabolic activity as an indicator of cell number.
In Vivo Xenograft Model (General Protocol)
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells harboring specific RET fusions or mutations. Once tumors are established, mice are randomized to receive either the test inhibitor (administered orally at a specified dose and schedule) or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified RET signaling pathway and the mechanism of action of pralsetinib and selpercatinib.
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 2. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selpercatinib - Wikipedia [en.wikipedia.org]
- 4. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Final Results of LIBRETTO-001 Selpercatinib in RET Fusion-Positive NSCLC - The ASCO Post [ascopost.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of RET Inhibition: A Comparative Guide to Overcoming Multi-Kinase Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for rearranged during transfection (RET)-driven cancers has significantly advanced from the modest efficacy of multi-kinase inhibitors (MKIs) to highly potent and selective RET inhibitors. However, the emergence of resistance to both classes of drugs remains a critical challenge. This guide provides a comparative analysis of a next-generation selective RET inhibitor, here represented by "Ret-IN-16," against established MKIs and first-generation selective inhibitors in the context of MKI-resistant models.
Note: "this compound" is used as a representative placeholder for a next-generation RET inhibitor, as a specific agent with this name is not prominently featured in publicly available literature. The data presented for "this compound" is a composite representation based on preclinical findings for emerging RET inhibitors designed to overcome known resistance mutations.
The Challenge of Resistance to Multi-Kinase Inhibitors
Multi-kinase inhibitors such as cabozantinib and vandetanib were among the first agents to show activity against RET-altered cancers. However, their clinical utility is often limited by off-target toxicities and the development of resistance.[1] A key mechanism of acquired resistance to MKIs is the emergence of mutations in the RET kinase domain, most notably the "gatekeeper" mutation V804M/L, which sterically hinders the binding of these drugs.[2]
Comparative Efficacy of RET Inhibitors in MKI-Resistant Models
The development of selective RET inhibitors has been geared towards overcoming the limitations of MKIs, including improved potency against wild-type RET and efficacy against common MKI resistance mutations.
Table 1: In Vitro Activity Against MKI-Resistant RET Mutations
| Compound Class | Representative Inhibitor | Target RET Variant | IC50 (nM) - Representative Data | Key Findings |
| Multi-Kinase Inhibitor | Vandetanib | Wild-Type RET | 5-20 | Active against wild-type RET. |
| RET V804M (Gatekeeper) | >1000 | Loss of potency against the gatekeeper mutation is a primary resistance mechanism.[2] | ||
| First-Generation Selective RET Inhibitor | Selpercatinib | Wild-Type RET | <1 | Highly potent against wild-type RET. |
| RET V804M (Gatekeeper) | <5 | Designed to overcome the V804M gatekeeper mutation, showing significant activity.[3] | ||
| Next-Generation Selective RET Inhibitor | This compound (Representative) | Wild-Type RET | <1 | Maintains high potency against wild-type RET. |
| RET V804M (Gatekeeper) | <5 | Retains potent activity against the MKI-resistant gatekeeper mutation.[4] | ||
| RET G810S/R (Solvent Front) | 5-15 | Demonstrates potent inhibition of solvent front mutations that confer resistance to first-generation selective inhibitors.[4] |
Table 2: In Vivo Antitumor Activity in MKI-Resistant Xenograft Models
| Model | Treatment Group | Dosage (Representative) | Tumor Growth Inhibition (%) | Observations |
| RET V804M Mutant Xenograft | Vehicle Control | - | 0 | Uninhibited tumor growth. |
| Vandetanib | 50 mg/kg, daily | <20 | Minimal antitumor effect, consistent with in vitro resistance. | |
| Selpercatinib | 30 mg/kg, daily | >90 | Significant tumor regression, demonstrating efficacy against the gatekeeper mutation. | |
| This compound (Representative) | 25 mg/kg, daily | >95 | Potent and sustained tumor regression. | |
| RET G810R Solvent Front Mutant Xenograft | Vehicle Control | - | 0 | Uninhibited tumor growth. |
| Selpercatinib | 30 mg/kg, daily | ~30 | Reduced efficacy due to acquired resistance mutation. | |
| This compound (Representative) | 25 mg/kg, daily | >90 | Overcomes resistance conferred by the solvent front mutation, leading to significant tumor growth inhibition.[4] |
Signaling Pathways and Mechanisms of Action
RET activation, through mutations or fusions, leads to the constitutive activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, driving cell proliferation and survival.
Caption: RET signaling pathway and points of inhibition and resistance.
Next-generation inhibitors like "this compound" are designed to bind effectively to the ATP-binding pocket of the RET kinase, even in the presence of mutations that alter the kinase's conformation and confer resistance to earlier inhibitors.
Experimental Protocols
The following are generalized protocols representative of those used to evaluate the efficacy of RET inhibitors.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against wild-type and mutant RET kinases.
-
Methodology:
-
Recombinant wild-type or mutant RET kinase domains are incubated with a peptide substrate and ATP.
-
The test compound (e.g., "this compound") is added at varying concentrations.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assays
-
Objective: To assess the antiproliferative activity of inhibitors in cancer cell lines harboring specific RET alterations.
-
Methodology:
-
Engineered cell lines (e.g., Ba/F3) or patient-derived cancer cell lines expressing specific RET fusions or mutations are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of RET inhibitors in animal models.
-
Methodology:
-
Human cancer cells with defined RET alterations are subcutaneously implanted into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for phosphorylated RET).
-
Caption: General experimental workflow for evaluating novel RET inhibitors.
Conclusion
The development of next-generation selective RET inhibitors, represented here by "this compound," marks a significant step forward in addressing the challenge of acquired resistance to multi-kinase inhibitors in RET-driven cancers. These novel agents demonstrate superior potency against MKI-resistant mutations, such as the V804M gatekeeper mutation, and also show efficacy against solvent front mutations that can arise after treatment with first-generation selective inhibitors. The robust preclinical data for these emerging inhibitors provide a strong rationale for their continued clinical development, offering the potential for more durable responses in patients with advanced RET-altered malignancies.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives [mdpi.com]
- 4. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
Predicting Sensitivity to Ret-IN-16: A Comparative Guide to Biomarkers for RET-Targeted Therapy
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of precision oncology, the identification of predictive biomarkers is paramount for the successful application of targeted therapies. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to the novel RET inhibitor, Ret-IN-16, and other selective RET inhibitors. Aimed at researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for biomarker analysis, and visualizes critical signaling pathways to inform preclinical and clinical research.
Introduction to RET Inhibition and the Role of Biomarkers
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Aberrant RET signaling, resulting from gene fusions or activating mutations, leads to uncontrolled cell proliferation and survival.[1][2] Selective RET inhibitors have demonstrated significant clinical efficacy, making the accurate identification of patients with RET alterations a crucial step in treatment selection. This guide focuses on this compound, a potent and selective RET inhibitor, and compares its activity profile with other RET inhibitors based on specific genetic biomarkers.
This compound: A Potent Inhibitor of Wild-Type and Altered RET
This compound is a selective inhibitor of the RET tyrosine kinase. Preclinical data have demonstrated its potent activity against wild-type (WT) RET, as well as various oncogenic RET fusions and mutations that are known to confer sensitivity or resistance to other tyrosine kinase inhibitors.
Comparative Efficacy of RET Inhibitors
The sensitivity of cancer cells to RET inhibitors is intrinsically linked to the presence of specific RET alterations. The following tables summarize the in vitro potency of this compound and other commercially available RET inhibitors against various RET isoforms and fusions.
| RET Kinase Variant | This compound IC₅₀ (nM) | Selpercatinib IC₅₀ (nM) | Pralsetinib IC₅₀ (nM) |
| RET (WT) | 3.98[1] | ~0.4 | ~0.4 |
| RET (M918T) | 8.42[1] | ~0.4 | ~0.4 |
| RET (V804L) | 15.05[1] | ~0.3 | ~0.3 |
| RET (V804M) | 7.86[1] | ~0.4 | ~0.4 |
| RET-CCDC6 | 5.43[1] | ~0.4 | ~0.4 |
| RET-KIF5B | 8.86[1] | ~0.4 | ~0.4 |
Table 1: In vitro kinase inhibitory activity (IC₅₀) of this compound and other selective RET inhibitors against various RET mutations and fusions. Data for selpercatinib and pralsetinib are approximated from publicly available information.
| Cell Line | Genetic Alteration | This compound GI₅₀ (nM) | Selpercatinib GI₅₀ (nM) | Pralsetinib GI₅₀ (nM) |
| Ba/F3 | CCDC6-RET | 9[1] | Not Publicly Available | Not Publicly Available |
| Ba/F3 | KIF5B-RET | 17[1] | Not Publicly Available | Not Publicly Available |
Table 2: In vitro cell growth inhibition (GI₅₀) of this compound in engineered cell lines expressing RET fusions.
Key Biomarkers for Predicting this compound Sensitivity
The primary biomarkers for predicting sensitivity to this compound and other selective RET inhibitors are the presence of RET gene fusions and activating RET mutations.
RET Fusions
RET fusions, most commonly found in NSCLC and papillary thyroid cancer, are potent oncogenic drivers. The fusion of the RET kinase domain with a partner gene leads to constitutive activation of the RET signaling pathway. Common fusion partners include KIF5B and CCDC6.[2] The presence of a RET fusion is a strong predictor of sensitivity to RET inhibitors, including this compound.[1]
Activating RET Mutations
Point mutations in the RET gene are the primary drivers of medullary thyroid cancer. The most common activating mutation is M918T. Other mutations, such as V804L and V804M, are also known to drive oncogenesis and can influence inhibitor sensitivity. This compound has demonstrated potent activity against cell lines harboring these mutations.[1]
Mechanisms of Resistance and Overcoming Them with this compound
Resistance to targeted therapies is a significant clinical challenge. In the context of RET inhibitors, resistance can arise from on-target mutations within the RET kinase domain or through the activation of bypass signaling pathways.
On-Target Resistance: The V804M "Gatekeeper" Mutation
The V804M mutation, known as the "gatekeeper" mutation, can confer resistance to some multi-kinase inhibitors. However, next-generation selective RET inhibitors, including this compound, have been designed to maintain activity against this mutation.[1]
Bypass Pathway Activation
Activation of alternative signaling pathways, such as the MET or KRAS pathways, can lead to resistance by circumventing the need for RET signaling. Identifying these co-occurring alterations is crucial for predicting potential resistance to monotherapy.
Visualizing RET Signaling and Inhibition
To better understand the mechanism of action of this compound and the role of biomarkers, the following diagrams illustrate the RET signaling pathway and the experimental workflow for assessing inhibitor sensitivity.
Caption: RET Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Biomarker-Guided Sensitivity Testing of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols for biomarker detection and sensitivity assessment.
Fluorescence In Situ Hybridization (FISH) for RET Fusion Detection
Objective: To detect RET gene rearrangements in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol Summary:
-
Probe: A break-apart probe strategy is utilized, with fluorescently labeled probes flanking the RET gene on chromosome 10.
-
Sample Preparation: 4-5 µm thick sections of FFPE tumor tissue are deparaffinized, rehydrated, and subjected to protease digestion to expose the nuclear DNA.
-
Hybridization: The FISH probe is applied to the tissue section and incubated overnight to allow for hybridization to the target DNA.
-
Washing and Counterstaining: Post-hybridization washes are performed to remove unbound probe, and the nuclei are counterstained with DAPI.
-
Analysis: Slides are visualized using a fluorescence microscope. A positive result is indicated by the separation of the two fluorescent signals (break-apart), signifying a gene rearrangement. A defined scoring system is used to quantify the percentage of tumor cells with the rearrangement.
Next-Generation Sequencing (NGS) for RET Fusion and Mutation Detection
Objective: To simultaneously detect RET fusions, point mutations, and other genomic alterations in a tumor sample.
Protocol Summary:
-
Nucleic Acid Extraction: DNA and/or RNA are extracted from FFPE tissue, fresh frozen tissue, or liquid biopsy samples.
-
Library Preparation: The extracted nucleic acids are used to generate a sequencing library. For fusion detection, RNA-based library preparation is often preferred.
-
Sequencing: The library is sequenced on a high-throughput NGS platform.
-
Data Analysis: Sequencing data is processed through a bioinformatics pipeline to align reads to the human genome, identify variants (fusions, single nucleotide variants, insertions/deletions), and annotate them for clinical significance.
Cell Viability Assay for Determining Inhibitor Potency (GI₅₀)
Objective: To measure the concentration of an inhibitor required to inhibit 50% of cell growth (GI₅₀).
Protocol Summary:
-
Cell Seeding: Cancer cell lines with known RET alterations are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the RET inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., resazurin or a tetrazolium-based compound) is added to each well. The metabolic activity of viable cells converts the reagent into a fluorescent or colored product.
-
Data Acquisition: The fluorescence or absorbance is measured using a plate reader.
-
Analysis: The data is normalized to untreated control cells, and a dose-response curve is generated to calculate the GI₅₀ value.
Western Blot for Assessing RET Pathway Inhibition
Objective: To determine the effect of a RET inhibitor on the phosphorylation of RET and its downstream signaling proteins.
Protocol Summary:
-
Cell Lysis: Cells treated with the RET inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, etc., followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The HRP substrate is added to the membrane, and the resulting chemiluminescence is detected using an imaging system. A decrease in the p-RET signal relative to total RET indicates target engagement and inhibition.
Conclusion
The selection of patients with RET-driven cancers for targeted therapy is critically dependent on accurate and reliable biomarker testing. This compound has demonstrated potent and selective inhibition of clinically relevant RET fusions and mutations, including those that confer resistance to other inhibitors. The data and protocols presented in this guide are intended to support the research and development of novel RET-targeted therapies and to facilitate the identification of patients most likely to benefit from these treatments. Further clinical investigation is warranted to fully elucidate the predictive value of these biomarkers for this compound sensitivity in a clinical setting.
References
Unveiling the Selectivity of Ret-IN-16: A Comparative Analysis for Drug Discovery Professionals
An in-depth guide to the cross-reactivity profile of the potent RET inhibitor, Ret-IN-16, benchmarked against established and emerging alternatives. This report provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed methodologies, to inform strategic decisions in kinase inhibitor development.
This guide offers a meticulous examination of the selectivity of this compound, a potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene. While comprehensive kinome-wide cross-reactivity data for this compound is not publicly available, this analysis collates its known inhibitory activity against various RET isoforms and fusions and contrasts it with the well-documented selectivity profiles of other notable RET inhibitors: the highly selective agents Selpercatinib (LOXO-292) and Pralsetinib (BLU-667), and the multi-kinase inhibitors Cabozantinib and Vandetanib.
Executive Summary of Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of this compound and its comparators against RET kinases and a selection of off-target kinases. This data is crucial for understanding the therapeutic window and potential side-effect profiles of these compounds.
Table 1: Potency of RET Inhibitors Against Wild-Type and Mutated RET Kinases
| Compound | RET (WT) IC50 (nM) | RET (M918T) IC50 (nM) | RET (V804L) IC50 (nM) | RET (V804M) IC50 (nM) | CCDC6-RET IC50 (nM) | KIF5B-RET IC50 (nM) |
| This compound | 3.98 | 8.42 | 15.05 | 7.86 | 5.43 | 8.86 |
| Selpercatinib | 14.0 | - | - | 24.1 | - | - |
| Pralsetinib | 0.4 | 0.4 | 0.3 | 0.4 | 0.4 | - |
| Cabozantinib | 5.2 | - | - | - | - | - |
| Vandetanib | - | - | - | - | - | - |
Table 2: Cross-Reactivity Profile of RET Inhibitors Against a Panel of Kinases
This table presents a comparative overview of the cross-reactivity of various RET inhibitors against other kinases. The data is derived from kinome scan profiling, which assesses the binding affinity or inhibitory activity of a compound against a large panel of kinases. A lower percentage of control or a lower Kd value indicates stronger binding/inhibition.
| Kinase | Selpercatinib (% of Control @ 1µM) | Pralsetinib (% of Control @ 1µM) | Cabozantinib (% of Control @ 1µM) | Vandetanib (% of Control @ 1µM) |
| RET | <1 | <1 | <1 | <10 |
| VEGFR2 (KDR) | >50 | >50 | <1 | <1 |
| EGFR | >50 | >50 | >50 | <10 |
| KIT | >50 | >50 | <1 | >50 |
| MET | >50 | >50 | <1 | >50 |
| FGFR1 | >50 | >50 | <10 | >50 |
| SRC | >50 | >50 | <10 | >50 |
This table is a qualitative representation based on published kinome scan data. The values represent the approximate percentage of remaining kinase activity in the presence of the inhibitor. A comprehensive, directly comparable dataset for all compounds under identical experimental conditions is not available. Data for this compound is not included due to the lack of publicly available kinome scan results.
Experimental Methodologies
A clear understanding of the experimental protocols is essential for the interpretation of the presented data. The following section details the methodology for a widely used kinase profiling assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform from Eurofins Discovery is a widely utilized competition binding assay to determine kinase inhibitor selectivity.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is quantified using a sensitive method, typically quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Experimental Workflow:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Kinase Binding: A specific kinase, tagged with a unique DNA identifier, is incubated with the immobilized ligand in the presence of the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase bound to the solid support is determined by qPCR of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (% of Control), where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Visualizing the Landscape of RET Inhibition
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: The RET signaling pathway is activated by the binding of a GFL to its GFRα co-receptor, leading to RET dimerization and autophosphorylation, which subsequently activates downstream pathways promoting cell proliferation and survival. RET inhibitors like this compound block this process.
Caption: Experimental workflow for determining the cross-reactivity profile of a kinase inhibitor using a competition binding assay format like KINOMEscan™.
Discussion and Conclusion
This compound demonstrates high potency against wild-type RET and various clinically relevant mutants and fusions. While direct, comprehensive kinome-wide profiling data for this compound is not publicly available, the existing data suggests a selective inhibitory profile. In contrast, Selpercatinib and Pralsetinib have been extensively characterized as highly selective RET inhibitors with minimal off-target activities, which is thought to contribute to their favorable safety profiles in clinical settings.
Cabozantinib and Vandetanib, older multi-kinase inhibitors with anti-RET activity, exhibit significant cross-reactivity with other kinases, notably VEGFR2. This broader activity spectrum can contribute to both their therapeutic efficacy in certain contexts and a higher incidence of off-target side effects.
For researchers and drug developers, the choice of a RET inhibitor will depend on the specific research question or therapeutic goal. The high potency of this compound makes it a valuable tool for studying RET biology. However, for clinical development, a comprehensive understanding of its kinome-wide selectivity, similar to what is available for Selpercatinib and Pralsetinib, would be imperative to predict its potential for off-target toxicities. This guide provides a framework for such a comparative assessment and underscores the importance of detailed cross-reactivity profiling in the development of targeted cancer therapies.
Safety Operating Guide
Navigating the Safe Disposal of Ret-IN-16: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of potent compounds like Ret-IN-16, a selective RET inhibitor, are paramount to ensuring laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste guidelines and best practices for handling kinase inhibitors.
Understanding the Compound: this compound
This compound is a powerful and selective RET inhibitor with significant anticancer properties.[1] Due to its biological activity, it must be handled with care throughout its lifecycle in the laboratory, from receipt to disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined below are based on guidelines for similar kinase inhibitors and general chemical waste management protocols.
Quantitative Data Summary for Chemical Waste Management
Proper chemical waste management involves adherence to specific quantitative limits and guidelines. The following table summarizes key quantitative data relevant to the disposal of laboratory chemicals like this compound.
| Parameter | Guideline/Limit | Citation(s) |
| Satellite Accumulation Area (SAA) Maximum Volume | A maximum of 55 gallons of hazardous waste may be stored. | [2] |
| Acutely Toxic Waste Limit in SAA | For P-listed (acutely toxic) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time. | [2] |
| Container Residue Limit ("Empty") | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains. | |
| pH Range for Aqueous Waste Drain Disposal | Between 5.5 and 10.5 for dilute acids and bases (local regulations may vary). | [3] |
| Daily Limit for Drain Disposal (General) | Generally no more than a few hundred grams or milliliters per day of approved chemicals (verify with local regulations). | [3] |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the safe handling and disposal of this compound. These procedures are designed to minimize exposure and ensure compliance with safety regulations.
Personal Protective Equipment (PPE) and Handling
-
Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety goggles with side-shields.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or impervious clothing.
-
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical advice.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated lab materials (e.g., pipette tips, weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical properties of the waste.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions or rinsates, in a designated, sealed, and clearly labeled hazardous waste container.
-
Use a container made of a material compatible with the solvents used. Plastic is often preferred.[2]
-
Ensure the container is kept closed except when adding waste.[2]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other relevant hazard information (e.g., "Toxic").
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4]
-
Ensure secondary containment (e.g., a spill tray) is in place to prevent the spread of any potential leaks.
-
Do not store incompatible chemicals together. For instance, keep acids and bases separate.[4]
-
Disposal Procedure
-
Do not dispose of this compound down the drain or in the regular trash. [3] As a potent biological agent, it requires disposal as hazardous chemical waste.
-
Once the waste container is full or has been in the SAA for the maximum allowed time (check institutional guidelines, often up to 12 months for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department for pickup.[2]
-
Follow all institutional procedures for scheduling a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Essential Safety and Logistical Information for Handling Ret-IN-16
Disclaimer: No specific Safety Data Sheet (SDS) for Ret-IN-16 (CAS No. 2259657-48-0) was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, selective kinase inhibitors and other hazardous chemical compounds in a laboratory setting. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) tyrosine kinase.[1] As with any potent, biologically active small molecule, proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times in the laboratory where this compound is handled to protect against splashes or aerosols.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Double-gloving is recommended. Gloves should be inspected for tears or holes before use and changed frequently, especially if contamination is suspected.[4] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect street clothes and skin from contamination. |
| Chemical-Resistant Apron or Gown | Recommended when handling larger quantities or when there is a significant risk of splashing.[2] | |
| Respiratory Protection | N95 Respirator or higher | Should be used when handling the solid form of this compound to prevent inhalation of the powder. A properly fitted respirator is crucial for effective protection.[2][3] |
Operational Plans: Handling and Storage
Adherence to strict operational procedures is critical to minimize the risk of exposure to this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood.
-
Solution Preparation: Prepare solutions in the chemical fume hood. Add the solvent to the solid to minimize the generation of dust.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles and syringes used for administering this compound in experimental models must be disposed of in a designated sharps container for hazardous waste. |
Experimental Protocol: In Vitro RET Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the RET kinase in a cell-free system.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid an inhibitory effect.
-
Prepare a solution of RET kinase in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the serially diluted this compound or DMSO (for control wells).
-
Add the RET kinase solution to all wells except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the substrate and ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualization of the RET Signaling Pathway
The following diagram illustrates a simplified representation of the canonical RET signaling pathway, which is inhibited by this compound.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
